2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile
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Overview
Description
2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile is an organic compound with the molecular formula C₁₁H₈N₄O₂ It is characterized by the presence of a nitro group, a methyl group, and a dinitrile group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile typically involves the reaction of 4-methyl-2-nitroaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups can be replaced by other functional groups.
Condensation: The dinitrile group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium ethoxide, potassium carbonate.
Catalysts: Palladium on carbon, sodium borohydride.
Major Products
Reduction: 2-{[(4-methyl-2-aminophenyl)amino]methylidene}propanedinitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)amino]methylidene}propanedinitrile
- 2-{[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile is unique due to the presence of both nitro and dinitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-methyl-2-nitroanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-8-2-3-10(11(4-8)15(16)17)14-7-9(5-12)6-13/h2-4,7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIVAKXINBSYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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